molecular formula C11H14N2O3 B14848797 4-Cyclopropoxy-5-methoxy-N-methylpicolinamide

4-Cyclopropoxy-5-methoxy-N-methylpicolinamide

Katalognummer: B14848797
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: CBNLCOSSCFRCLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-Cyclopropoxy-5-methoxy-N-methylpicolinamide involves several steps. One common method includes the reaction of 4-cyclopropoxy-5-methoxypyridine with N-methylamine under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Cyclopropoxy-5-methoxy-N-methylpicolinamide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-5-methoxy-N-methylpicolinamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-5-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropoxy-5-methoxy-N-methylpicolinamide can be compared with similar compounds such as 5-Cyclopropoxy-4-methoxy-N-methylpicolinamide and 5-(cyclopropylmethoxy)-N-methoxy-N-methylpicolinamide . These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall efficacy in various applications.

Eigenschaften

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

4-cyclopropyloxy-5-methoxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C11H14N2O3/c1-12-11(14)8-5-9(16-7-3-4-7)10(15-2)6-13-8/h5-7H,3-4H2,1-2H3,(H,12,14)

InChI-Schlüssel

CBNLCOSSCFRCLV-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=NC=C(C(=C1)OC2CC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.